Cas no 1363382-30-2 (3-Bromo-1-methyl-1H-indazole-6-carboxylic acid)

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID
- 1H-Indazole-6-carboxylic acid, 3-bromo-1-methyl-
- PB37622
- SB19858
- 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLIC ACID
- 1363382-30-2
- EN300-7421190
- SY259726
- CS-0054603
- AKOS023568440
- P12952
- DB-424616
- AS-67765
- 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLICACID
- MFCD21642006
- 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
-
- MDL: MFCD21642006
- インチ: 1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
- InChIKey: DMDCLOZQWPLXRK-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C=CC(C(=O)O)=CC=2N(C)N=1
計算された属性
- せいみつぶんしりょう: 253.96909 g/mol
- どういたいしつりょう: 253.96909 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1
- ぶんしりょう: 255.07
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258275-1g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95% | 1g |
$337 | 2021-08-18 | |
Enamine | EN300-7421190-2.5g |
3-bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95.0% | 2.5g |
$423.0 | 2025-03-11 | |
Chemenu | CM258275-5g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95% | 5g |
$1010 | 2021-08-18 | |
Chemenu | CM258275-10g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95% | 10g |
$1683 | 2021-08-18 | |
Alichem | A269002787-25g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95% | 25g |
2,814.00 USD | 2021-06-01 | |
eNovation Chemicals LLC | D623146-1G |
3-bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 97% | 1g |
$300 | 2024-07-21 | |
abcr | AB474887-1 g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; . |
1363382-30-2 | 1g |
€454.40 | 2023-07-18 | ||
abcr | AB474887-5 g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; . |
1363382-30-2 | 5g |
€1,278.90 | 2023-07-18 | ||
Alichem | A269002787-10g |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 95% | 10g |
1,608.00 USD | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011016-5G |
3-bromo-1-methyl-1H-indazole-6-carboxylic acid |
1363382-30-2 | 97% | 5g |
¥ 4,798.00 | 2023-03-31 |
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-Bromo-1-methyl-1H-indazole-6-carboxylic acidに関する追加情報
Introduction to 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2)
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the bromine and methyl groups, along with the carboxylic acid functionality, imparts unique chemical and biological characteristics to this molecule.
The structure of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid consists of a substituted indazole ring with a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position. These functional groups play crucial roles in determining the compound's reactivity and biological activity. The bromine atom, for instance, can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, making this compound a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of new therapeutic agents based on indazole derivatives. Research has shown that indazoles can modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For example, studies have demonstrated that certain indazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has been investigated for its potential as a lead compound in drug discovery. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing selective COX-2 inhibitors. The researchers found that by modifying the substituents on the indazole ring, they could achieve high selectivity for COX-2 over COX-1, which is important for reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory properties, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has also shown promise in cancer research. Indazoles have been reported to exhibit antitumor activity through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A study published in Cancer Letters investigated the effects of this compound on human breast cancer cells. The results indicated that it could effectively inhibit cell proliferation and induce apoptosis by modulating key signaling pathways.
The carboxylic acid group in 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid makes it an attractive candidate for conjugation with other molecules to enhance its therapeutic potential. For instance, researchers have explored conjugating this compound with targeting ligands to improve its delivery to specific tissues or cells. This approach has shown promise in improving the efficacy and reducing the toxicity of anticancer drugs.
In addition to its therapeutic applications, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is also used as a building block in organic synthesis. Its reactivity and functional group diversity make it a valuable starting material for synthesizing more complex molecules with diverse biological activities. For example, it can be used to synthesize prodrugs that are activated under specific conditions within the body, thereby enhancing their therapeutic effects while minimizing side effects.
The synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid typically involves multistep procedures that include bromination, methylation, and carboxylation reactions. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For instance, one study published in Organic Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.
In conclusion, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2) is a multifaceted compound with broad applications in chemical and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for developing new therapeutic agents and synthetic intermediates. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of biological processes and developing innovative treatments for various diseases.
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